Heliocurassavicine

Description

Chemical Classification and Structural Framework within Pyrrolizidine (B1209537) Alkaloids

The chemical identity of heliocurassavicine is defined by its core pyrrolizidine structure and the specific nature of its constituent parts.

Pyrrolizidine alkaloids are characterized by a necine base, which is a bicyclic structure formed by two fused five-membered rings with a nitrogen atom at the bridgehead. nih.gov This base is esterified with one or more necic acids, which are aliphatic carboxylic acids. mdpi.com PAs are broadly classified based on the structure of the necine base into several types, including retronecine (B1221780), heliotridine, otonecine, and platynecine. mdpi.comnih.gov A critical feature for the reactivity of many PAs is the presence of a double bond at the 1,2-position of the necine base. mdpi.comnih.gov Further classification is based on the esterification pattern, leading to monoesters, open-chain diesters, and macrocyclic diesters. mdpi.com

This compound is specifically classified as an isoretronecanol-type pyrrolizidine alkaloid. researchgate.net Isoretronecanol (B1229980) is a saturated necine base, meaning it lacks the 1,2-double bond found in unsaturated PAs. nih.govresearchgate.net In this compound, this isoretronecanol base is esterified with (-)-trachelanthic acid. researchgate.net The biosynthesis of this type of PA is initiated from isoretronecanol, which leads to the formation of 1,2-saturated PAs. researchgate.net

Table 1: Chemical Details of this compound

| Attribute | Details |

| Chemical Name | [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate biocrick.com |

| Molecular Formula | C15H27NO4 biocrick.com |

| Necine Base | Isoretronecanol researchgate.net |

| Necic Acid | (-)-Trachelanthic acid researchgate.net |

| CAS Number | 82354-34-5 biocrick.com |

This compound is part of a larger family of pyrrolizidine alkaloids found in the Heliotropium genus. It shares its isoretronecanol necine base with other alkaloids isolated from Heliotropium curassavicum, such as heliocurassavine and heliocoromandaline (B1605166). researchgate.net The key difference between these compounds lies in the necic acid attached to the isoretronecanol base. For instance, heliocoromandaline is an ester of isoretronecanol with (+)-viridifloric acid. researchgate.net Other related alkaloids from the same plant, like curassavinine and heliovinine, possess a different necine base, supinidine, but are also esterified with acids like (-)-trachelanthic acid. researchgate.net This demonstrates a structural diversity built upon variations in both the necine base and the esterifying acid.

Botanical Sources and Natural Occurrence

This compound has been identified and isolated from specific plant species within the Boraginaceae family.

This compound has been successfully isolated from the whole plant of Heliotropium subulatum. researchgate.net In a phytochemical study, column chromatography of the chloroform (B151607) soluble fraction of the plant, followed by flash chromatography, yielded this compound. researchgate.net This was one of several compounds, including other alkaloids like curassanecine and heleurine (B11750796) N-oxide, isolated from this plant for the first time. biocrick.comresearchgate.net The structure of the isolated this compound was elucidated using spectroscopic techniques. researchgate.net

This compound is also a natural product found in Heliotropium curassavicum. biocrick.comchemfaces.com This plant, commonly known as seaside heliotrope, is a perennial herb that thrives in salty soils like beach sand and alkali flats. floraofqatar.complantpono.org Research on the minor alkaloids of Heliotropium curassavicum led to the isolation and characterization of this compound, among other new pyrrolizidine alkaloids. researchgate.net The presence of various alkaloids, including this compound, has been confirmed in extracts of this plant. nih.gov

Ecological and Chemotaxonomic Significance within the Genus Heliotropium

The presence and diversity of pyrrolizidine alkaloids, including this compound, within the genus Heliotropium carry substantial ecological and chemotaxonomic weight. These compounds are not merely inert secondary metabolites; they are active participants in the plant's interaction with its environment and serve as valuable markers for scientific classification.

Ecological Significance

Pyrrolizidine alkaloids are a cornerstone of the chemical defense strategy in Heliotropium species. nih.govtandfonline.com Their primary ecological function is to protect the plant from being consumed by herbivores. nih.govsemanticscholar.orgnumberanalytics.com

Defense Against Herbivores : The bitter taste and inherent toxicity of PAs act as a powerful deterrent to most generalist herbivores. numberanalytics.comsdsu.edu This chemical shield reduces grazing pressure, allowing the plants to thrive in environments with significant herbivore populations. The production of these alkaloids is a key evolutionary adaptation for survival. nih.govnumberanalytics.com

Interactions with Specialist Insects : While PAs are toxic to many organisms, some specialist insects have evolved mechanisms to not only tolerate but also utilize these compounds. numberanalytics.commdpi.com For instance, certain danaine butterflies are attracted to Heliotropium plants to ingest the pyrrolizidine alkaloids. wikipedia.org These insects can sequester the alkaloids and use them for their own defense against predators, and in some cases, the compounds are precursors for male pheromones. mdpi.com This specialized relationship highlights a complex co-evolutionary dynamic between the plants and specific insects.

Chemotaxonomic Significance

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. Pyrrolizidine alkaloids are considered significant chemotaxonomic markers within the Boraginaceae family, and particularly for the genus Heliotropium. scielo.brmdpi.com

The distribution of PAs is not uniform across all plant families; they are notably prevalent in families like Boraginaceae, Asteraceae, and Fabaceae. nih.govtandfonline.com Within the Boraginaceae, nearly all genera synthesize and accumulate these alkaloids. sdsu.edumdpi.com The specific profile of PAs—meaning the types and relative concentrations of different alkaloids—can be unique to a genus or even a species.

The diversity of PAs within Heliotropium is vast, with different species producing distinct combinations of these compounds. journalagent.comtandfonline.com For example, Heliotropium curassavicum is known to produce a suite of unique alkaloids including this compound, coromandaline, and curassavine. researchgate.netjournalagent.com Other species, like Heliotropium europaeum, produce a different set, such as europine, heliotrine (B1673042), and lasiocarpine (B1674526). dergipark.org.trrjpharmacognosy.ir This variation is a powerful tool for taxonomists. By analyzing the alkaloid profile, scientists can differentiate between closely related species, clarify taxonomic ambiguities, and reconstruct evolutionary lineages within the genus. mdpi.com

The table below illustrates the varying PA profiles across different Heliotropium species, underscoring their chemotaxonomic value.

Table 1: Distribution of Selected Pyrrolizidine Alkaloids in Heliotropium Species

| Species | Pyrrolizidine Alkaloids Present |

| Heliotropium curassavicum | This compound, Coromandaline, Curassavine, Retronecine, Supinidine researchgate.netjournalagent.comsdsu.edu |

| Heliotropium europaeum | Europine, Heliotrine, Lasiocarpine, Supinine, Heleurine tandfonline.comdergipark.org.tr |

| Heliotropium indicum | Helindicine, Lycopsamine, Indicine (B129459) N-oxide nih.govscielo.br |

| Heliotropium transoxanum | Heliotrine, Lasiocarpine, Heliotrine N-oxide |

| Heliotropium ellipticum | Europine, Heliotrine, Lasiocarpine, Lasiocarpine N-oxide mdpi.com |

This chemical fingerprinting allows for a more nuanced understanding of the relationships between species than can be achieved by morphology alone. The presence of a specific compound like this compound is a key identifier for H. curassavicum and related varieties, solidifying the role of these alkaloids as indispensable tools in plant science. researchgate.netsdsu.edu

Structure

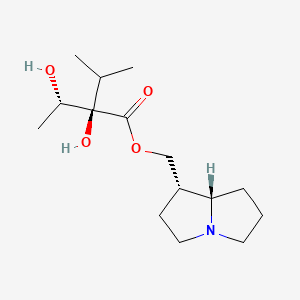

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-SFDCQRBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82354-34-5 | |

| Record name | Heliocurassavicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOCURASSAVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3JMV1Z2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Purification Methodologies for Heliocurassavicine

Extraction Techniques from Plant Biomass

The initial and pivotal step in obtaining Heliocurassavicine is its extraction from the host plant, commonly Heliotropium curassavicum. researchgate.netnaturecollective.org This process aims to efficiently transfer the target alkaloid from the solid plant matrix into a liquid solvent phase, while minimizing the co-extraction of undesirable compounds.

Solvent-Based Extraction Optimization

The choice of solvent is fundamental to a successful extraction. Polar solvents are generally employed for the extraction of polar compounds like pyrrolizidine (B1209537) alkaloids. Methanol (B129727) and ethanol (B145695) are frequently reported for extracting constituents from Heliotropium species. journalagent.comresearchgate.net The dried and powdered plant material is typically subjected to extraction using a suitable solvent system.

Optimization of solvent-based extraction involves manipulating several key parameters to maximize the yield and purity of the crude extract. These parameters include the type of solvent, the ratio of solvent to plant material, the extraction temperature, and the duration of the extraction. For instance, methanolic extraction of Heliotropium curassavicum has been performed to study its chemical constituents. sphinxsai.comnih.gov A common technique is the use of a Soxhlet apparatus, which allows for continuous extraction by repeatedly washing the plant material with fresh, distilled solvent, ensuring a thorough extraction process. nih.gov

Interactive Table:

pH-Dependent Extraction Strategies for Alkaloids

A highly effective strategy for the selective extraction and purification of alkaloids, including this compound, is the acid-base extraction method. This technique leverages the basic nature of alkaloids, which allows them to be separated from neutral and acidic plant constituents. nih.govspandidos-publications.com

The typical procedure involves the following steps:

The initial crude extract (often methanolic or ethanolic) is evaporated to a residue.

This residue is then dissolved in a dilute aqueous acid, such as 5% hydrochloric acid (HCl), which converts the alkaloids into their water-soluble salt forms. nih.gov

The acidic aqueous solution is then washed with a non-polar organic solvent like chloroform (B151607) or diethyl ether. This step removes fats, waxes, and other neutral or weakly acidic impurities, which remain in the organic phase. nih.govphytojournal.com

The purified aqueous phase, containing the alkaloid salts, is then made alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9-12. nih.govspandidos-publications.com This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water and more soluble in organic solvents.

Finally, the free base alkaloids are extracted from the basified aqueous solution using an immiscible organic solvent, typically chloroform. nih.govspandidos-publications.com Evaporation of this final organic extract yields a concentrated and enriched alkaloid fraction.

Chromatographic Separation and Enrichment Protocols

Following extraction and preliminary purification, the enriched alkaloid fraction contains a mixture of different alkaloids and other minor impurities. To isolate this compound in a pure form, various chromatographic techniques are employed. mdpi.com

Preparative Column Chromatography Techniques

Preparative column chromatography is a cornerstone for purifying compounds on a larger scale. In this technique, the crude alkaloid mixture is loaded onto a column packed with a solid stationary phase, and a liquid mobile phase is passed through it. units.it Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases.

For the purification of pyrrolizidine alkaloids, silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. units.itbiocrick.com Another effective stationary phase is Sephadex LH-20, which separates molecules based on a combination of size exclusion and adsorption. biocrick.com Flash chromatography, a modification that uses air pressure to speed up the flow of the mobile phase, offers a rapid and efficient method for purification. units.it The selection of the mobile phase, typically a mixture of solvents, is optimized to achieve the best separation between this compound and other co-extracted alkaloids.

Interactive Table:

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step. ijcpa.in This technique utilizes high pressure to pump the mobile phase through a column packed with very fine particles, resulting in high-resolution separations. chromatographyonline.com

The goal of preparative HPLC is to isolate a quantity of a pure compound rather than just detect its presence. chromatographyonline.comchemistryworld.com Reversed-phase columns, such as C18, are frequently used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water and methanol or acetonitrile). nih.gov The crude sample is injected into the system, and as it passes through the column, the components are separated. A detector, often a Diode-Array Detector (DAD) that measures UV-Vis absorbance, monitors the column effluent. measurlabs.com Fractions corresponding to the peak of this compound are collected. This method is capable of yielding the compound with very high purity, often exceeding 98%. biocrick.com

Thin-Layer Chromatography (TLC) for Fraction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical tool used throughout the purification process. khanacademy.org Its primary role in this context is to monitor the fractions collected during column chromatography. ualberta.ca

A small aliquot from each collected fraction is spotted onto a TLC plate (typically silica gel on glass or aluminum). The plate is then developed in a chamber containing a suitable solvent system. After development, the plate is visualized, often under UV light or by using a staining agent like Dragendorff's reagent, which is specific for alkaloids. phytojournal.com

By comparing the position (retention factor, Rf) of the spots from the different fractions to that of a crude extract or a reference standard, it is possible to identify which fractions contain the target compound, this compound. ualberta.ca Fractions showing a pure spot corresponding to the desired compound are then combined for further processing, such as solvent evaporation, to yield the purified substance. This monitoring ensures that only the correct fractions are pooled, maximizing the purity of the final isolated product. biotage.com

Advanced Purity Assessment and Sample Preparation for Downstream Analysis

The rigorous characterization of this compound, a pyrrolizidine alkaloid, is fundamentally dependent on the initial purity of the sample. Following isolation and preliminary purification, a series of advanced analytical techniques are employed to quantify purity and verify the compound's structural integrity. Subsequently, meticulous sample preparation is required to ensure that the compound is in a suitable state for various downstream analytical applications.

Advanced Purity Assessment

The confirmation of this compound's purity and identity is achieved through a combination of chromatographic and spectroscopic methods. These techniques provide quantitative data on purity levels and qualitative confirmation of the molecular structure. Commercially available standards of this compound typically report a purity of greater than 98%. biocrick.combiocrick.com The primary methods for this assessment are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound. biocrick.com This method separates the compound from potential impurities based on their differential partitioning between a stationary phase and a mobile phase. For pyrrolizidine alkaloids, reversed-phase columns are often utilized. inchem.org The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram, with results typically showing >98% purity. biocrick.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provide an extremely accurate measurement of the mass-to-charge ratio. For this compound, the experimentally determined mass is compared against the calculated exact mass for its molecular formula, C15H27NO4. researchgate.net A study on compounds from Heliotropium subulatum reported a high-resolution mass measurement that coincided with the calculated value, thus confirming the molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, serving as a unique structural fingerprint. The spectral data for a purified sample must be consistent with the established structure of this compound to confirm its identity and the absence of significant structurally related impurities. biocrick.combiocrick.com

The following table summarizes the key analytical techniques used for the purity assessment of this compound.

Table 1: Analytical Methods for Purity Assessment of this compound

| Analytical Technique | Purpose | Key Findings/Reported Data |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound. | Shows purity levels, often reported as >98%. biocrick.com |

| High-Resolution Mass Spectrometry (HRMS/HREIMS) | Confirms the elemental composition and molecular formula. | The measured mass aligns with the calculated mass for C15H27NO4 (Calculated: 285.1940, Found: 285.1944). researchgate.net |

Sample Preparation for Downstream Analysis

Proper sample preparation is a critical prerequisite for obtaining reliable and reproducible data from any subsequent analytical investigation. gbiosciences.com This involves dissolving the purified, solid this compound in an appropriate solvent and handling it under conditions that preserve its chemical integrity.

Solubility and Solvent Selection: this compound is soluble in a variety of common organic solvents. biocrick.com The choice of solvent is dictated by the requirements of the downstream analysis (e.g., deuterated solvents for NMR, volatile solvents for MS). For instances where higher solubility is required, gentle warming of the sample tube to 37°C or agitation in an ultrasonic bath can be beneficial. biocrick.com

The table below lists suitable solvents for this compound.

Table 2: Solubility of this compound

| Solvent |

|---|

| Chloroform |

| Dichloromethane (B109758) |

| Ethyl Acetate |

| Dimethyl Sulfoxide (DMSO) |

| Acetone |

Data sourced from BioCrick. biocrick.com

Preparation and Storage of Stock Solutions: For analytical purposes, stock solutions are prepared by accurately weighing the compound and dissolving it in a specific volume of a chosen solvent. While it is recommended to prepare and use solutions on the same day, stock solutions can be prepared in advance. biocrick.comchemfaces.com For short-to-medium term storage, these solutions should be kept in tightly sealed vials at or below -20°C, a condition under which they can remain stable for several months. biocrick.com Before use, frozen solutions should be allowed to equilibrate to room temperature to ensure homogeneity. chemfaces.com This careful preparation ensures the analyte is completely dissolved and stable, preventing degradation and ensuring accurate results in downstream applications. gbiosciences.com

Structural Elucidation and Spectroscopic Characterization of Heliocurassavicine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like heliocurassavicine, offering a window into the carbon-hydrogen framework. arxiv.orgresearchgate.net A suite of one-dimensional and two-dimensional NMR experiments has been employed to piece together the molecular puzzle of this alkaloid. biocrick.comawi.de

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT, APT)

One-dimensional NMR techniques provide fundamental information about the chemical environment of individual protons and carbon atoms within the this compound molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). rsc.org For this compound, the proton spectrum displays a characteristic set of signals corresponding to the various protons in the pyrrolizidine (B1209537) core and the ester side chain.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms. careerendeavour.com The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon atom (e.g., alkyl, olefinic, carbonyl), which is crucial for identifying the functional groups present in this compound. careerendeavour.com Although specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, the general application of these techniques is fundamental to its structural elucidation. biocrick.comresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are valuable adjuncts to standard ¹³C NMR. These experiments help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further refining the assignment of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrolizidine Alkaloid Core (Illustrative)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 3.5 - 4.2 | 60 - 65 |

| 2 | 1.8 - 2.2 | 30 - 35 |

| 3 | 2.5 - 3.0 | 50 - 55 |

| 5 | 2.8 - 3.3 | 55 - 60 |

| 6 | 1.9 - 2.3 | 25 - 30 |

| 7 | 3.8 - 4.5 | 70 - 75 |

| 8 | 3.0 - 3.5 | 65 - 70 |

| 9 | 4.0 - 4.8 | 60 - 65 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms, which is vital for assembling the complete molecular structure of this compound. awi.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov It helps in tracing out the spin systems within the molecule, such as the sequence of protons in the pyrrolizidine rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is crucial for linking together different fragments of the molecule, such as connecting the ester side chain to the pyrrolizidine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org This is particularly important for determining the relative stereochemistry of the molecule.

Application of Nuclear Overhauser Effect (NOE) for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nucleus that is spatially close. acdlabs.com In the context of this compound, NOESY experiments are instrumental in defining the three-dimensional arrangement of the atoms. acdlabs.comuky.edu By observing cross-peaks between specific protons in the NOESY spectrum, researchers can deduce their proximity. youtube.comyoutube.com This information allows for the assignment of the relative stereochemistry at the various chiral centers within the pyrrolizidine nucleus and the ester side chain, which is a critical aspect of its complete structural characterization. libretexts.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. arxiv.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy. This precision allows for the unambiguous determination of its molecular formula. researchgate.net For this compound, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) showed a molecular ion peak [M]⁺ at an m/z of 285.1944, which corresponds to the calculated molecular formula of C₁₅H₂₇NO₄ (calculated as 285.1940). researchgate.net This accurate mass measurement is the first step in confirming the identity of the isolated compound.

Analysis of Characteristic Fragmentation Patterns

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. libretexts.orgchemguide.co.uk The fragmentation of pyrrolizidine alkaloids like this compound typically involves the cleavage of the ester bond, leading to the formation of ions corresponding to the pyrrolizidine core and the acid moiety. savemyexams.comgbiosciences.com The analysis of these fragmentation patterns in the mass spectrum provides corroborating evidence for the proposed structure, confirming the nature of the necine base and the esterifying acid. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional features, which are inferred from its classification as an ester of a necine base (isoretronecanol) with trachelanthic acid. The primary functional groups are hydroxyl (-OH) and ester carbonyl (C=O) moieties.

The IR spectrum of this compound is expected to exhibit strong and characteristic absorption bands. A broad absorption in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. researchgate.netscribd.com Another significant peak, typically strong and sharp, appears in the range of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester functional group. scribd.com The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, arising from various C-C, C-O, and C-N single-bond vibrations. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3550–3200 | O–H stretch (H-bonded) | Alcohol | Strong, Broad |

| 2960–2850 | C–H stretch | Alkane | Medium to Strong |

| 1750–1735 | C=O stretch | Ester | Strong |

This interactive table summarizes the expected IR absorption frequencies for the main functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. nih.gov The parts of a molecule that absorb light in this region are known as chromophores. wikipedia.org In this compound, the primary chromophore is the ester carbonyl group (C=O).

Saturated esters, like the one present in this compound, typically exhibit a weak absorption band corresponding to an n→π* (n-to-pi-star) electronic transition. This transition involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) to the antibonding π* orbital of the carbonyl group. This absorption is characteristically weak (low molar absorptivity, ε) and occurs in the ultraviolet region, typically between 200 and 220 nm. bspublications.net

Because this compound lacks an extended system of conjugated double bonds, it is not expected to show strong absorption bands at longer wavelengths (i.e., above 230 nm). msu.edu The absence of significant absorption in the 250-800 nm range indicates the lack of conjugated π-systems or aromatic rings, which is consistent with its proposed structure. The analysis is typically performed using a suitable solvent, like methanol (B129727) or ethanol (B145695), that is transparent in the measurement region. bspublications.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore | Molar Absorptivity (ε) |

|---|

This interactive table outlines the anticipated UV-Vis absorption maximum for this compound based on its known chromophore.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

While spectroscopic methods like IR and NMR provide valuable information about connectivity and functional groups, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional structure of a crystalline compound at an atomic level. nih.govscielo.br This method is crucial for establishing the relative and absolute stereochemistry of chiral centers, which is of paramount importance for pyrrolizidine alkaloids due to the significant impact of stereoisomerism on biological activity.

The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots with varying intensities. scielo.br By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision.

For chiral molecules like this compound, X-ray crystallography can also determine the absolute configuration. This is achieved by analyzing the subtle differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), an effect known as anomalous dispersion. nih.govscielo.br The successful determination of the absolute structure is often expressed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. uzicps.uz This technique has been successfully applied to determine the absolute configuration of numerous pyrrolizidine alkaloids, providing unambiguous proof of their stereochemistry. nih.govscielo.bruzicps.uzrhhz.net

Integrated Spectroscopic Data Analysis for Comprehensive Structural Assignment

The structural elucidation of a complex natural product like this compound is never reliant on a single technique but rather on the convergent analysis of data from multiple spectroscopic methods. researchgate.netanu.edu.au Each method provides a different piece of the structural puzzle, and their combination allows for a comprehensive and unambiguous assignment.

The process begins with data from techniques like mass spectrometry, which establishes the molecular formula (C₁₅H₂₇NO₄ for this compound). researchgate.netbiocrick.com Infrared (IR) spectroscopy then confirms the presence of key functional groups, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups. UV-Vis spectroscopy provides evidence for the types of chromophores present and, importantly, can confirm the absence of extended conjugation. bspublications.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is then used to map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule, piecing together the isoretronecanol (B1229980) and trachelanthate moieties. Finally, when a suitable crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the proposed structure, delivering a precise three-dimensional model and resolving any ambiguity regarding the absolute configuration of all stereocenters. rhhz.netresearchgate.net This integrated approach ensures the accuracy of the final structural assignment for this compound. researchgate.net

Chemical Synthesis and Semisynthetic Modifications of Heliocurassavicine

Total Synthesis Approaches to Pyrrolizidine (B1209537) Alkaloid Core Structures

The total synthesis of pyrrolizidine alkaloids is centered on the construction of the characteristic 1-azabicyclo[3.3.0]octane system, also known as the necine base. core.ac.uk A multitude of strategies have been developed to achieve this, often focusing on stereocontrolled methods to establish the multiple chiral centers present in these molecules.

A prevalent approach relies on the use of the "chiral pool," employing readily available and inexpensive chiral starting materials. core.ac.uk Notable examples include:

L-proline and L-hydroxyproline : These amino acids provide a pre-existing five-membered ring, which serves as a foundational scaffold for the pyrrolizidine core.

(S)-Malic acid : This C4 dicarboxylic acid has been successfully utilized in the stereoselective synthesis of (+)-heliotridine and (+)-retronecine, which are necine bases differing in stereochemistry at the C7 position. core.ac.ukrsc.org The synthesis involves an intermolecular carbenoid displacement as a key step to form the bicyclic system. rsc.org

Carbohydrates : Sugars like L-xylose have been used as starting points for the synthesis of polyhydroxylated pyrrolizidine alkaloids such as alexine. rsc.org

Beyond the chiral pool, other innovative methodologies have been reported. These include the [4+1] azide-diene annulation methodology for a comprehensive approach to the total synthesis of various PAs. thieme-connect.com Reductive coupling reactions, such as those developed by McMurry, represent another powerful tool for forming the bicyclic core, demonstrating tolerance for a range of functional groups. acs.org Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles have been employed to construct the pyrrolidine (B122466) ring, a key component of the final PA structure. core.ac.uk These diverse synthetic routes provide crucial access to the fundamental necine base structures, which are the necessary precursors for alkaloids like Heliocurassavicine. researchgate.net

Rational Design and Semisynthetic Strategies for this compound Analogues

Rational design involves the logical and targeted modification of a lead compound to create analogues with improved properties. rsc.orgmdpi.com In the context of this compound, this approach, combined with semisynthesis, leverages the naturally occurring alkaloid as a starting scaffold. The goal is to generate novel derivatives by chemically altering specific functional groups. This allows for the systematic exploration of the chemical space around the parent molecule to probe structure-activity relationships.

Semisynthesis begins with the isolation of the natural product, in this case, a pyrrolizidine alkaloid like retronecine (B1221780), which can often be obtained in significant quantities from plant sources. core.ac.ukrsc.org The isolated compound is then subjected to a series of chemical reactions to introduce new functionalities or modify existing ones. This strategy is often more efficient than total synthesis for producing a library of related compounds.

Ester and Amide Derivatives

A primary strategy for creating analogues of ester alkaloids like this compound is the modification of the ester linkages. rsc.orgnih.gov PAs are esters composed of a necine base (an amino alcohol) and one or more necic acids (carboxylic acids). wikipedia.org

Ester Derivatives: These can be synthesized by hydrolyzing the ester bonds of the natural PA to yield the free necine base and necic acid. The necine base can then be re-esterified with different, synthetically prepared necic acids. mdpi.com This process, known as transesterification, allows for the introduction of a wide variety of acyl groups, altering the steric and electronic properties of the molecule. mdpi.com The reaction is typically carried out by heating the necine base and the desired carboxylic acid in the presence of an acid catalyst. mdpi.com

Amide Derivatives: The creation of amide analogues offers a more profound change to the molecule's chemical properties. A direct route to amide analogues involves the chemical conversion of the necine base's primary alcohol (at C9) into an amine, forming a compound like retronamine. rsc.org This amino-analogue can then be reacted with carboxylic acids or their activated derivatives (like acyl chlorides) to form stable amide bonds, yielding amide analogues of the original pyrrolizidine ester. rsc.orgpharaohacademy.com Another approach involves necine bases that naturally possess an amino group instead of a hydroxyl group, which form amides rather than esters upon reaction with a necic acid. nih.gov

Selective Chemical Functionalization for Structural Diversification

Structural diversification can also be achieved by selectively modifying the necine base core or the necic acid. researchgate.netnsf.gov This requires chemoselective reactions that target a specific functional group without affecting others in the molecule.

For the necine base, key sites for functionalization include:

The Nitrogen Atom : The tertiary amine of the pyrrolizidine core can be oxidized to form the corresponding N-oxide, a common form in which PAs exist in plants. core.ac.ukmdpi.com This transformation significantly alters the polarity and biological disposition of the molecule.

Hydroxyl Groups : The various hydroxyl groups on the necine base can be selectively protected and deprotected to allow for targeted modifications, such as acylation or the introduction of other functional groups.

The Double Bond : In unsaturated necine bases like retronecine, the C1-C2 double bond is a site for reactions such as epoxidation or dihydroxylation, leading to new stereochemical arrangements and functionalities. core.ac.uk For example, treatment of retronecine with chlorine can yield dichlororetronecine. rsc.org

These selective functionalizations, combined with the synthesis of novel ester and amide derivatives, provide a powerful platform for generating a diverse library of this compound analogues for further investigation.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional organic chemistry to construct complex molecules. rsc.orgnih.gov This approach leverages enzymes to perform challenging chemical transformations, particularly those requiring high stereoselectivity, under mild reaction conditions. rsc.org

Three main strategies are employed in the chemoenzymatic synthesis of alkaloids: rsc.org

Biocatalytic preparation of chiral building blocks : Enzymes are used to generate key chiral intermediates from simple, achiral precursors. These building blocks are then converted into the final target molecule using conventional chemical methods. For instance, toluene (B28343) dioxygenase (TDO) has been used to create chiral diols from arenes, which serve as precursors for necine bases like trihydroxyheliotridane. rsc.org

Enzymatic resolution or desymmetrization : Enzymes, particularly lipases, can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a synthetic intermediate, allowing for the separation of the desired stereoisomer. rsc.org Lipase B from Candida antarctica (CAL-B) is frequently used for this purpose. rsc.org

Biocatalytic key-step reactions : An enzyme is used to catalyze a crucial C-C or C-N bond-forming step in the synthetic pathway. Aldolases, for example, have been used for key C-C bond formations in the synthesis of polyhydroxylated PAs like australine (B55042) and 7-epialexine. rsc.orgnih.gov More recently, enzymes from the biosynthetic pathway of loline (B1675033) alkaloids, such as the Mannich cyclase LolT and the decarboxylase LolD, have been used in a biocatalytic cascade to produce amino-izidine motifs, demonstrating the potential for synthesizing diverse PA structures. acs.org

These biocatalytic methods offer significant advantages, including a reduction in the need for protecting group manipulations and the ability to generate optically pure compounds efficiently, paving the way for more sustainable and effective syntheses of this compound and its analogues. nih.gov

Structure Activity Relationship Sar Studies of Heliocurassavicine and Its Analogues

Identification of Pharmacophoric Elements and Essential Structural Motifs for Biological Activity

The biological activity of pyrrolizidine (B1209537) alkaloids is largely dictated by a few critical structural motifs. These pharmacophoric elements are crucial for the metabolic activation and subsequent interaction with biological macromolecules, which underlies their bioactivity. acs.orgmdpi.com

A primary determinant of activity, particularly toxicity, is the presence of a double bond at the 1,2-position of the necine base. mdpi.comdgra.de This feature is essential for the metabolic oxidation by cytochrome P450 enzymes in the liver, which converts the PA into a reactive pyrrolic ester. nih.gov This electrophilic metabolite can then form covalent bonds with cellular nucleophiles like DNA and proteins, leading to cytotoxicity and genotoxicity. acs.orgnih.gov Saturated PAs, such as those of the platynecine type, which lack this double bond, are generally considered less toxic as they cannot be activated in the same manner. dgra.deoup.com

The nature of the ester side chain attached to the necine base also plays a significant role. The general hierarchy for hepatotoxicity based on the ester structure is: macrocyclic diester ≥ open-ring diester > monoester. oup.com Macrocyclic diesters, which form a large ring structure, often exhibit the highest potency. nih.gov Additionally, the esterification of a hydroxyl group at the C-9 position is a common feature among active PAs. dgra.de

Another important factor is the stereochemistry of the necine base and the necic acid moieties. For instance, Heliocurassavicine is an ester of the necine base isoretronecanol (B1229980) and the necic acid (-)-trachelanthate. benthamscience.com The specific spatial arrangement of the hydroxyl and methyl groups in the necic acid can influence the binding affinity to target enzymes and receptors.

Finally, the tertiary amine of the pyrrolizidine ring can be oxidized to an N-oxide. While PA N-oxides are generally considered detoxification products and are less toxic than their tertiary amine counterparts, they can be reduced back to the tertiary amine in the gut, thus acting as a reservoir for the active form. oup.com

A summary of key structural features and their impact on the biological activity of pyrrolizidine alkaloids is presented in the table below.

| Feature/Motif | Description | Impact on Biological Activity |

| 1,2-Unsaturation | Double bond in the necine base | Essential for metabolic activation to toxic pyrrolic esters. Saturated PAs are less toxic. dgra.deoup.com |

| Esterification Pattern | Monoester, open-chain diester, or macrocyclic diester | Macrocyclic diesters are generally the most potent, followed by open-chain diesters and then monoesters. oup.com |

| Necic Acid Structure | Stereochemistry and branching of the acid moiety | Influences binding affinity and specificity to biological targets. mdpi.com |

| N-Oxidation | Oxidation of the tertiary nitrogen | Generally leads to detoxification, but can be reactivated in vivo. oup.com |

Impact of Specific Structural Modifications on Efficacy, Potency, and Selectivity

Specific structural modifications to the pyrrolizidine alkaloid scaffold can significantly alter their biological profile, including their efficacy, potency, and selectivity.

The ester portion of the molecule is a key area for modification. The hydrolysis of the ester groups, for instance, typically leads to a loss of toxicity, highlighting the importance of the intact ester for bioactivity. The necine base alone, such as retronecine (B1221780), has been shown to have no effect on colony formation or cell morphology in cultured cells, whereas its esterified forms are active. nih.gov

The type of necic acid also modulates activity. For example, studies comparing different PAs have shown that those with more complex, branched-chain necic acids tend to be more potent. The presence of hydroxyl groups on the necic acid can also affect the molecule's polarity and its interaction with metabolic enzymes and cellular targets.

As previously mentioned, the transformation of the tertiary amine to an N-oxide, such as in indicine (B129459) N-oxide, results in a completely inactive compound in vitro. nih.gov However, this modification has been explored for therapeutic purposes, as the N-oxide can be administered as a less toxic prodrug that is then converted to the active form in the body. Indicine N-oxide has been investigated in clinical trials for the treatment of acute lymphoblastic leukemia. mdpi.com

The table below illustrates the effect of different structural features on the cytotoxicity of various pyrrolizidine alkaloids.

| Compound | Structural Class | Key Features | Relative Cytotoxicity |

| Seneciphylline | Macrocyclic Diester | 1,2-unsaturated | High nih.gov |

| Retrorsine | Macrocyclic Diester | 1,2-unsaturated | High nih.gov |

| Monocrotaline (B1676716) | Saturated Macrocyclic Diester | Saturated necine base | Low nih.gov |

| Heliosupine | Open Diester | 1,2-unsaturated | Low nih.gov |

| Retronecine | Necine Base | 1,2-unsaturated, no ester | Inactive nih.gov |

| Indicine N-oxide | N-oxide | 1,2-unsaturated, monoester | Inactive nih.gov |

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to better understand and predict the toxicity of pyrrolizidine alkaloids. These studies aim to establish a mathematical relationship between the chemical structure of the PAs and their biological activity.

QSAR studies on PAs have confirmed the importance of the structural features identified through experimental work. For instance, a study that used random forests and artificial neural networks to predict the hepatotoxic potential of over 600 PAs found that the type of necine base (otonecine > retronecine > platynecine) and the nature of the necic acid (macrocyclic diester ≥ open-ring diester > monoester) were key determinants of toxicity. oup.com The models also identified the presence of a dehydropyrrolizidine structure, the activated form of the alkaloid, as the most reliable predictor of hepatotoxicity. oup.com

These computational models can be valuable tools for screening large libraries of PAs and prioritizing them for further experimental testing. They can also guide the design of new analogues with potentially enhanced therapeutic properties and reduced toxicity. For example, in silico models have been used to explore structural modifications of monocrotaline to reduce its toxicity while retaining desirable drug-like properties. oup.com

While specific QSAR models for this compound are not currently available in the literature, the general models developed for the broader class of pyrrolizidine alkaloids provide a strong foundation for predicting its biological activity based on its known structure. As an open-chain diester of a 1,2-unsaturated necine base, this compound is expected to exhibit significant biological activity, a hypothesis that can be further refined and tested using both computational and experimental approaches.

Biological Activities and Mechanistic Investigations of Heliocurassavicine Preclinical Focus

Antineoplastic and Anticancer Mechanisms

The antineoplastic potential of Heliocurassavicine has been primarily investigated through in-silico toxicity predictions and in-vitro studies on human cell lines. nih.govresearchgate.net Like other retronecine-type pyrrolizidine (B1209537) alkaloids, its cytotoxic effects are a key area of interest. nih.gov The mechanisms underlying its anticancer potential appear to involve the inhibition of cell growth, the induction of programmed cell death (apoptosis), and the modulation of cellular pathways that regulate these processes. medkoo.comnih.gov

This compound has demonstrated cytotoxic effects, indicating an ability to inhibit the proliferation of cancer cells. nih.gov In a comprehensive study evaluating a range of pyrrolizidine alkaloids, those with a retronecine (B1221780) base exhibited concentration-dependent cytotoxicity against the human liver cancer cell line, HepaRG. nih.govresearchgate.net This cytotoxic activity is fundamental to the compound's potential to suppress tumor development by halting the uncontrolled division of cancer cells. medkoo.com

A significant mechanism for the anticancer activity of this compound is the induction of apoptosis. nih.gov Research has shown that certain pyrrolizidine alkaloids can trigger apoptosis in HepaRG cells. nih.govresearchgate.net This programmed cell death is characterized by specific molecular and morphological changes, including cell cycle arrest and the disruption of key cellular components. nih.gov

The pro-apoptotic activity of these alkaloids involves arresting the cell cycle at the G2/M phase and disrupting the mitochondrial membrane potential (MMP). nih.govresearchgate.net The table below summarizes findings from a high-content screening assay on HepaRG cells exposed to various pyrrolizidine alkaloids, which included this compound in its toxicity prediction models. The assay measured several parameters indicative of cellular stress and damage that lead to apoptosis.

Table 1: Effects of Pyrrolizidine Alkaloids on HepaRG Cells Leading to Apoptosis

| Parameter | Observed Effect | Implication for Cell Death |

|---|---|---|

| Oxidative Stress | Increased | Triggers DNA damage and cellular dysfunction |

| Mitochondrial Damage | Increased / Disrupted MMP | Initiates the intrinsic apoptotic pathway |

| Endoplasmic Reticulum Stress | Increased | Can activate apoptotic signaling cascades |

| Calcium Ion Concentration | Increased | A key signal in apoptosis induction |

| Cell Cycle | Arrest in G2/M phase | Prevents cell division and can lead to apoptosis |

Data derived from a study on the structure-dependent cytotoxicity and apoptosis induction by pyrrolizidine alkaloids in HepaRG cells. nih.govresearchgate.net

The biological activities of this compound are linked to its ability to modulate cellular signaling pathways that govern cell growth and death. medkoo.com The induction of oxidative stress, mitochondrial damage, and endoplasmic reticulum stress in cells exposed to related alkaloids points to the involvement of stress-activated signaling pathways. nih.govresearchgate.net These conditions are known to trigger complex signaling cascades that can culminate in apoptosis. nih.gov While it is suggested that this compound's mechanism involves modulating these pathways, specific signaling cascades (such as MAPK or PI3K/AKT) have not yet been explicitly identified in the available scientific literature for this specific compound. medkoo.com

While it has been generally stated that this compound's bioactive effects may involve the inhibition of certain enzymes involved in cancer cell proliferation, specific enzyme targets have not been detailed in preclinical research. medkoo.com The broader class of pyrrolizidine alkaloids has been studied for various enzyme-inhibiting activities, such as the inhibition of acetylcholinesterase, but research specifically linking this compound to the inhibition of enzymes directly relevant to tumorigenesis is not currently available. wikipedia.org

Antimicrobial Activity and Modes of Action

Pyrrolizidine alkaloids as a chemical class have been recognized for their antimicrobial properties. wikipedia.orgmdpi.com Extracts from plants in the Heliotropium genus, which contain a variety of these alkaloids, have demonstrated biological activities that include antimicrobial effects. researchgate.netresearchgate.netjournalagent.comresearchgate.net

There is evidence that pyrrolizidine alkaloids have inhibitory effects on the growth of various bacterial species. mdpi.com Studies on the broader class of PAs have reported activity against pathogens such as E. coli and Staphylococcus aureus. mdpi.com However, specific studies detailing the antibacterial efficacy and spectrum of activity for isolated this compound against specific pathogens are not available in the current scientific literature. The antimicrobial activities reported are generally for plant extracts containing a mixture of compounds or for other specific pyrrolizidine alkaloids. mdpi.com

Antifungal Efficacy Against Mycotoxin-Producing Fungi

Pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs, have demonstrated activity against various fungi. wikipedia.org Some studies have focused on their potential to combat mycotoxigenic fungi, which are responsible for producing harmful mycotoxins in food and feed. nih.govfrontiersin.org The growth of mycotoxin-producing fungi like Aspergillus flavus and Fusarium verticillioides can be influenced by the presence of certain secondary metabolites. nih.gov Research has shown that some PAs exhibit mild to strong effects against microbes such as E. coli and P. chrysogenum. wikipedia.org Specifically, lasiocarpine (B1674526) and 7-angeloyl heliotrine (B1673042) have been noted for their significant activity against these microorganisms. wikipedia.org The antifungal mechanism of some compounds involves interfering with fungal growth and mycotoxin production. uminho.pt

The table below summarizes the antifungal activity of selected compounds against mycotoxin-producing fungi.

| Compound/Extract | Target Fungi | Observed Effect | Reference |

| Lasiocarpine | P. chrysogenum | Significant activity | wikipedia.org |

| 7-Angeloyl Heliotrine | P. chrysogenum | Significant activity | wikipedia.org |

| Fumonisin-producing F. verticillioides | A. flavus | Suppressed growth | nih.gov |

| Aflatoxin | F. verticillioides | Suppressed fumonisin production | nih.gov |

Proposed Mechanisms of Microbial Growth Inhibition (e.g., membrane disruption)

The antimicrobial action of compounds like this compound is often attributed to their ability to disrupt microbial cell integrity. One proposed mechanism is the disruption of the cell membrane's permeability, leading to an imbalance in osmotic pressure and subsequent inhibition of growth. umed.wroc.pl This can occur through electrostatic interactions between the compound and the microbial cell wall, causing leakage of intracellular components like potassium ions and proteins. scielo.br

Another potential mechanism involves the inhibition of essential cellular processes. Some antimicrobial agents can penetrate the cell and bind to microbial DNA, which interferes with mRNA and protein synthesis. scielo.br Additionally, some compounds act by chelating essential metal ions, thereby suppressing nutrient availability for microbial growth. scielo.br The inhibition of cell wall synthesis is another key target, as it compromises the structural integrity of the microorganism. frontiersin.org

| Proposed Mechanism | Description | Reference |

| Membrane Disruption | Alters cell membrane permeability, causing osmotic imbalance and leakage of intracellular contents. | umed.wroc.plscielo.br |

| Inhibition of Synthesis | Interferes with the synthesis of DNA, mRNA, proteins, or the cell wall. | scielo.brfrontiersin.org |

| Nutrient Suppression | Chelates essential metal ions, making them unavailable for microbial growth. | scielo.br |

Antiviral Activity and Inhibition of Viral Replication Cycles

Pyrrolizidine alkaloids have been reported to possess antiviral properties. researchgate.netjournalagent.com The mechanism of antiviral drugs often involves interfering with specific stages of the viral life cycle. youtube.com This can include inhibiting viral attachment to host cells, preventing the release of the viral genome (uncoating), or blocking the replication of viral genetic material. youtube.comnih.gov

Some antiviral agents, particularly those that are nucleoside analogues, function by targeting viral DNA polymerase, an enzyme crucial for viral DNA replication. nih.gov Another strategy is to inhibit other essential viral enzymes, such as helicase-primase, which is also involved in DNA replication. nih.gov Additionally, some antiviral compounds can directly act on the virion, as has been suggested for certain host defense peptides. plos.org

The viral replication cycle presents several potential targets for antiviral intervention:

Attachment and Entry: Blocking the virus from binding to and entering the host cell. youtube.com

Uncoating: Preventing the viral genome from being released into the host cell. youtube.com

Replication: Inhibiting the synthesis of new viral genomes. youtube.comfrontiersin.org

Protein Synthesis: Disrupting the production of viral proteins. youtube.com

Assembly and Release: Preventing the formation of new virus particles and their exit from the host cell. youtube.com

Acetylcholinesterase Inhibition and Potential Neuropharmacological Pathways

Certain pyrrolizidine alkaloids have been found to inhibit acetylcholinesterase (AChE). wikipedia.org AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, which can have various neuropharmacological effects. This mechanism is the basis for several drugs used to treat conditions like Alzheimer's disease.

Antiglycation Activity and Associated Biochemical Processes

This compound has been investigated for its antiglycation properties. nih.gov Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which can lead to the formation of advanced glycation end products (AGEs). nih.govmdpi.com The accumulation of AGEs is implicated in the complications of diabetes and other age-related diseases. herbmedpharmacol.com

The antiglycation process can occur through several mechanisms. Some compounds act as antioxidants, scavenging free radicals that contribute to the glycation process. nih.gov Others may directly trap reactive carbonyl species like methylglyoxal (B44143) (MGO), preventing them from reacting with proteins. mdpi.com The initial stage of glycation involves the formation of a Schiff base, which then rearranges to a more stable ketoamine known as a fructosamine. nih.gov Antiglycation agents can inhibit these early steps.

| Compound/Extract | Antiglycation Activity | Reference |

| Hordeum vulgare n-hexane fraction | 72.52% inhibition at 2 mg/ml | nih.gov |

| Hordeum vulgare dichloromethane (B109758) fraction | 61.52% inhibition at 2 mg/ml | nih.gov |

| Sclerocarya birrea methanol (B129727) extract | IC50 value of 0.142 mg/mL against FAGEs | herbmedpharmacol.com |

Insecticidal Activity and Target Organism Susceptibility

Some pyrrolizidine alkaloids exhibit insecticidal activity. mdpi.com The efficacy of such compounds can vary significantly depending on the target insect species. mdpi.com For instance, studies have demonstrated the larvicidal and adulticidal effects of plant-derived compounds against mosquito species like Anopheles stephensi and Anopheles gambiae. nih.govnih.gov The mode of action for insecticidal compounds can include neurotoxicity, disruption of growth and development, or other physiological disturbances. mdpi.com The development of resistance to synthetic insecticides has spurred research into botanical alternatives. nih.gov

| Plant Extract/Compound | Target Organism | Activity | Reference |

| Ridolfia segetum essential oil | Culex quinquefasciatus larvae | LC50 = 27.1 µL L−1 | mdpi.com |

| Ridolfia segetum essential oil | Musca domestica adults (male) | LD50 = 10.5 µg adult−1 | mdpi.com |

| Ridolfia segetum essential oil | Spodoptera littoralis larvae | LD50 = 37.9 µg larva−1 | mdpi.com |

| Momordica foetida aqueous extract | Anopheles stephensi larvae | LC50 = 34.61 ppm | nih.gov |

| Zehneria scabra aqueous extract | Anopheles stephensi adults | LC50 = 176.20 ppm | nih.gov |

| Aeollanthus pubescens essential oil | Anopheles gambiae larvae | LC50 < 50 ppm | nih.gov |

Other Biological Activities and Mechanistic Insights

Pyrrolizidine alkaloids, as a class, are known for a wide range of biological effects, largely stemming from their metabolic activation in the liver. inchem.org This metabolic process can produce reactive pyrrolic metabolites that are capable of alkylating cellular components, leading to various toxicities. inchem.org The structure of the pyrrolizidine alkaloid, particularly the presence of a 1,2-double bond in the necine base and the nature of the ester groups, is a key determinant of its toxicity. nih.gov

Beyond the activities already discussed, plants from the Heliotropium genus, a source of many pyrrolizidine alkaloids, have been traditionally used for their anti-inflammatory and wound-healing properties. researchgate.netjournalagent.com

Advanced Analytical Methodologies for Heliocurassavicine Research

Chromatographic Techniques for Separation, Purity Profiling, and Quantification

Chromatography is the cornerstone of analyzing complex mixtures containing Heliocurassavicine and its related compounds. The choice of technique depends on the specific analytical goal, such as purification, quantification, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile PAs like this compound. inchem.org It is widely used for both the quantitative determination of the alkaloid in complex mixtures and for its purification from crude plant extracts.

Analytical HPLC is employed to determine the purity of a sample and to quantify the amount of this compound present. Reversed-phase (RP) HPLC is the most common mode, utilizing a non-polar stationary phase (like C18 or C12) and a polar mobile phase. nih.govbund.de The addition of an acid, typically formic acid, to the mobile phase is crucial for achieving good peak shape and resolution by ensuring the alkaloids are in their protonated form. nih.govmdpi.com Detection is often performed using a Diode Array Detector (DAD) or, more powerfully, a mass spectrometer. mdpi.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of this compound from other plant constituents or related alkaloids. cnjournals.com This is an essential step for obtaining pure standards required for toxicological studies and for the definitive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Typical Parameters for Reversed-Phase HPLC Analysis of Pyrrolizidine (B1209537) Alkaloids

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 or C12 (e.g., 2.1 x 100 mm, 1.8 µm) nih.govmdpi.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol (B129727) + 0.1% Formic Acid mdpi.comscielo.br | Elutes compounds from the column. Formic acid improves peak shape and ionization efficiency for MS detection. |

| Elution Mode | Gradient elution (e.g., 5% B to 95% B) nih.govscielo.br | Allows for the separation of compounds with a wide range of polarities within a single run. |

| Flow Rate | 0.3 - 1.0 mL/min nih.govmdpi.com | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Column Temperature | 25 - 40 °C nih.govmdpi.com | Affects viscosity of the mobile phase and interaction kinetics, influencing separation efficiency. |

| Injection Volume | 3 - 10 µL mdpi.comsemanticscholar.org | The amount of sample introduced onto the column. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) mdpi.com | DAD provides UV-Vis spectra, while MS provides mass information for identification. |

Gas Chromatography (GC) is another powerful separation technique, but its application to PAs such as this compound is not straightforward. inchem.org PAs are generally non-volatile and thermally labile, meaning they can decompose at the high temperatures required for GC analysis. Furthermore, PA N-oxides, a common form in plants, are not suitable for direct GC analysis.

To overcome these limitations, specific sample preparation steps are required:

Reduction: PA N-oxides are chemically reduced to their corresponding tertiary amine bases, which are more volatile and stable.

Derivatization: The volatility of the alkaloids can be increased by chemical derivatization, for example, through trimethylsilylation.

Once derivatized or reduced, the sample can be analyzed by GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. It is often used to analyze proteins and polymers for aggregation or oligomerization. Currently, the scientific literature does not indicate that SEC is a commonly applied technique for the analysis of this compound or other low-molecular-weight pyrrolizidine alkaloids. The research focus for these compounds is typically on identification and quantification in biological matrices rather than on potential aggregation phenomena.

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex samples. They provide both separation and structural information in a single analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the detection and quantification of PAs, including this compound and its N-oxide, at trace levels. mdpi.comresearchgate.net The coupling of an ultra-high-performance liquid chromatography (UHPLC) system with a tandem mass spectrometer (typically a triple quadrupole or a high-resolution instrument like an Orbitrap) provides exceptional sensitivity and selectivity. mdpi.comnih.gov

The process involves:

Chromatographic Separation (LC): The UHPLC system separates the components of the extract based on their physicochemical properties.

Ionization: The eluting compounds are ionized, most commonly using an Electrospray Ionization (ESI) source, which is a soft ionization technique that keeps the fragile alkaloid structure intact. nih.gov

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific ion corresponding to the mass of this compound (the precursor ion) is selected. This ion is then fragmented, and the resulting fragment ions (product ions) are detected. This transition from a precursor to a product ion is highly specific to the compound's structure, allowing for unambiguous identification and quantification even in highly complex matrices like plant extracts, honey, or biological fluids. bund.demdpi.com

This technique is particularly valuable for metabolite profiling, as it can identify known PAs and tentatively identify new or unexpected metabolites based on their fragmentation patterns. nih.gov

Table 2: General Parameters for LC-MS/MS Analysis of Pyrrolizidine Alkaloids

| Parameter | Typical Setting | Function |

| LC System | UHPLC mdpi.com | Provides high-resolution separation prior to mass analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov | Generates charged ions from the analyte molecules for MS detection. |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap) mdpi.comnih.gov | Separates ions based on their mass-to-charge ratio (m/z). |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. |

| Nebulizing Gas | Nitrogen | Assists in the formation of a fine spray of charged droplets in the ESI source. semanticscholar.org |

| Drying Gas | Nitrogen | Aids in solvent evaporation from the charged droplets. semanticscholar.org |

| Source Voltage | ~3-5 kV nih.gov | Potential applied to the ESI needle to facilitate ionization. |

| Capillary Temp. | ~250-400 °C nih.govsemanticscholar.org | Helps in the desolvation of ions before they enter the mass analyzer. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in the analysis of PAs. inchem.org It is frequently used for the analysis of alkaloids in plant extracts from genera like Heliotropium. dergipark.org.trijrpp.com Following the necessary reduction and/or derivatization steps, the GC separates the volatile compounds, which then enter the mass spectrometer.

In GC-MS, Electron Ionization (EI) is the most common ionization method. EI is a high-energy technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" of the compound, containing structurally significant fragment ions. This fragmentation pattern is invaluable for confirming the identity of a known compound by comparing its spectrum to a library database or for helping to elucidate the structure of a new one. GC-MS can also be used for quantitative analysis when appropriate standards are available. dergipark.org.tr

Table 3: Published Electron Ionization (EI) Mass Spectral Data for this compound

| Property | Value | Reference |

| Molecular Ion [M] | 285 m/z | [Original Research] |

| Key Fragment Ions (m/z) and Relative Intensity (%) | 267 (3), 252 (3), 240 (3), 142 (49), 125 (22), 124 (100), 84 (63), 83 (58) | [Original Research] |

Chiroptical Methods for Stereochemical Analysis

The determination of the absolute configuration of chiral molecules is a fundamental challenge in natural product chemistry. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful, non-destructive techniques for this purpose. For complex molecules like pyrrolizidine alkaloids, these methods are indispensable.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a substance as a function of the wavelength of plane-polarized light. researchgate.netrsc.org The resulting ORD curve, a plot of specific rotation versus wavelength, provides critical information about the stereochemistry of a molecule.

The key feature of an ORD curve is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. rsc.org The sign of the Cotton effect (positive or negative) and its magnitude can be directly related to the absolute configuration of the asymmetric centers near the chromophore. researchgate.net While no specific ORD data for this compound is available in published literature, the technique has been applied to other pyrrolizidine alkaloids to assign the absolute configuration of the α-asymmetric center. researchgate.net For a molecule like this compound, the carbonyl group within its ester moiety would serve as a key chromophore for ORD analysis. rsc.org

Table 1: Illustrative ORD Data for a Hypothetical Chiral Ketone This table demonstrates the typical data obtained in an ORD experiment, showing the variation of specific rotation with wavelength and the characteristic Cotton effect.

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

| 700 | +50 | Plain curve |

| 589 (Na D-line) | +75 | Standard measurement |

| 400 | +250 | Approaching Cotton effect |

| 320 | +1500 | Peak of Cotton effect |

| 300 | 0 | Crossover point |

| 280 | -1200 | Trough of Cotton effect |

| 250 | -400 | Plain curve |

Note: This data is illustrative and does not represent actual measured values for this compound.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. acs.org ECD is highly sensitive to the spatial arrangement of atoms and is a primary method for determining the absolute configuration of natural products, including pyrrolizidine alkaloids. rsc.orgresearchgate.net